molecular formula C14H16F3NO3S B6604946 2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane CAS No. 2763779-75-3

2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane

Cat. No.: B6604946
CAS No.: 2763779-75-3
M. Wt: 335.34 g/mol
InChI Key: LFTFOLWLXBKNMT-UHFFFAOYSA-N
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Description

2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[211]hexane is a complex organic compound featuring a bicyclic structure with a sulfonyl group and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [2+2] cycloaddition reaction involving a suitable aziridine and an alkene.

    Introduction of the Trifluoroethoxy Group: This step involves the nucleophilic substitution of a leaving group (e.g., a halide) on the bicyclic core with 2,2,2-trifluoroethanol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as high-performance liquid chromatography (HPLC) for the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The trifluoroethoxy group can be substituted under appropriate conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, 2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane may be explored for its potential as a pharmacophore. Its structural features could be beneficial in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The trifluoroethoxy group could enhance binding affinity through hydrophobic interactions, while the sulfonyl group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane: Lacks the trifluoroethoxy group, which may reduce its hydrophobic interactions.

    4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane: Lacks the sulfonyl group, potentially affecting its reactivity and binding properties.

Uniqueness

The presence of both the sulfonyl and trifluoroethoxy groups in 2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane makes it unique. These groups confer distinct chemical properties, such as increased hydrophobicity and potential for hydrogen bonding, which can be advantageous in various applications.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3S/c1-10-2-4-12(5-3-10)22(19,20)18-8-13(6-11(18)7-13)21-9-14(15,16)17/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTFOLWLXBKNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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